molecular formula C15H20N2O3 B11424119 N-tert-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-tert-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11424119
M. Wt: 276.33 g/mol
InChI Key: IJJDCGLLUBKIJR-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a carboxamide group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves a multi-step process:

    Formation of the Oxazole Ring: The initial step involves the cyclization of appropriate precursors to form the oxazole ring. This can be achieved through the reaction of an α-haloketone with a nitrile in the presence of a base.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the oxazole intermediate.

    Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced through an alkylation reaction, where a tert-butyl halide reacts with the oxazole derivative in the presence of a strong base.

    Formation of the Carboxamide Group: The final step involves the conversion of the oxazole derivative to the carboxamide through an amidation reaction, typically using an amine and a coupling reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-tert-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-tert-butyl-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Similar structure but with a chloro group instead of a methoxy group.

    N-tert-butyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

N-tert-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

N-tert-butyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)16-14(18)13-9-12(17-20-13)10-5-7-11(19-4)8-6-10/h5-8,13H,9H2,1-4H3,(H,16,18)

InChI Key

IJJDCGLLUBKIJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CC(=NO1)C2=CC=C(C=C2)OC

Origin of Product

United States

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